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Compound of Interest

Compound Name: Deschloro Dasatinib

Cat. No.: B569063

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of Deschloro Dasatinib, a close
structural analog and potential impurity of the potent tyrosine kinase inhibitor, Dasatinib. This
document outlines its chemical structure, physicochemical properties, and its relationship to the
parent compound, offering insights relevant to drug development, synthesis, and analysis.

Chemical Structure and Identification

Deschloro Dasatinib is structurally analogous to Dasatinib, with the notable absence of a
chlorine atom on the 2-methylphenyl ring. This substitution has implications for its chemical
properties and potential biological activity.

The definitive chemical structure is provided by its IUPAC name and standard chemical
identifiers.

IUPAC Name: 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-
tolyl)thiazole-5-carboxamide[1]

Alternate IUPAC Name: 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-
ylJamino]-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide[2]

CAS Number: 1184919-23-0[1][2]

Canonical SMILES: CclcccccINC(=0)c2cnc(Nc3ec(nc(C)n3)NACCN(CCO)CC4)s2[2]
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« InChl Key: InChl=1S/C22H27N702S/c1-15-5-3-4-6-17(15)26-21(31)18-14-23-22(32-18)27-
19-13-20(25-16(2)24-19)29-9-7-28(8-10-29)11-12-30/h3-6,13-14,30H,7-12H2,1-2H3,
(H,26,31)(H,23,24,25,27)[2]

Physicochemical Properties

A summary of the key physicochemical properties of Deschloro Dasatinib is presented in the
table below. These properties are essential for understanding its behavior in biological systems
and for the development of analytical methods.

Property Value Reference
Molecular Formula C22H27N702S [1112]
Molecular Weight 453.57 g/mol [1]
Accurate Mass 453.1947 [2]

Relationship to Dasatinib and Biological Context

Deschloro Dasatinib is primarily recognized as an impurity and a structural analog of
Dasatinib. Dasatinib itself is a potent, orally available multi-kinase inhibitor.[3][4] It is a
cornerstone in the treatment of Philadelphia chromosome-positive (Ph+) leukemias, including
chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][5]

Mechanism of Action of Dasatinib:

Dasatinib's therapeutic effect stems from its ability to inhibit several key tyrosine kinases. At
nanomolar concentrations, its primary targets include:

o BCR-ABL Kinase: The hallmark of Ph+ leukemias, this fusion protein drives uncontrolled
cancer cell proliferation. Dasatinib binds to both the active and inactive conformations of the
ABL kinase domain with high affinity.[5]

¢ SRC Family Kinases: This family includes SRC, LCK, YES, and FYN, which are involved in
various signaling pathways controlling cell growth, adhesion, and migration.[5]

e Other Kinases: c-KIT, EPHA2, and PDGFRf are also inhibited by Dasatinib.[5]
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The inhibition of these pathways ultimately leads to the suppression of leukemic cell growth.[5]
Dasatinib has demonstrated efficacy in patients who are resistant or intolerant to Imatinib, a
first-generation tyrosine kinase inhibitor.[4]

The biological activity of Deschloro Dasatinib is not as extensively characterized as that of

Dasatinib. However, given its structural similarity, it may possess some level of kinase inhibitory
activity. Its primary relevance in a pharmaceutical context is as a process-related impurity in the
synthesis of Dasatinib, which necessitates careful monitoring and control during manufacturing.

Signaling Pathway Inhibition by Dasatinib

The following diagram illustrates the primary signaling pathways targeted by Dasatinib.

‘ BCR-ABL =
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Click to download full resolution via product page
Caption: Simplified signaling pathway showing Dasatinib's inhibition of key kinases.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Deschloro Dasatinib are not
widely published. However, methodologies can be inferred from the synthesis of Dasatinib and
its analogs.

General Synthetic Approach for Dasatinib Analogs:

The synthesis of Dasatinib and its analogs typically involves a multi-step process. A common
route involves the coupling of a substituted thiazole carboxamide with a pyrimidine derivative.
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lllustrative Synthetic Workflow:
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Caption: A generalized workflow for the synthesis of Dasatinib analogs.
Analytical Characterization:

The characterization of Deschloro Dasatinib would typically involve a suite of analytical

techniques to confirm its identity and purity:

¢ High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the
compound. A reversed-phase C18 column with a gradient of acetonitrile and water
(containing formic acid or ammonium acetate) is a common starting point.
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e Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-
resolution mass spectrometry (HRMS) can be used to confirm the elemental compaosition.

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are crucial for
elucidating the chemical structure and confirming the absence of the chlorine atom and the
positions of other substituents.

« Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the
molecule.

Quantitative Data for Dasatinib

While specific quantitative data for Deschloro Dasatinib is limited in the public domain, the
pharmacokinetic parameters of the parent drug, Dasatinib, are well-documented and provide a
valuable reference.

Pharmacokinetic Parameters of Dasatinib in Humans

Parameter Value Conditions Reference
Time to Peak Following oral

, 0.2 to 6.0 hours . , [6]
Concentration (Tmax) administration

_ Approximately 3-5
Half-life (t¥2) H - [6]
ours

Plasma Protein

. 96% - [6]
Binding
Extensively
Metabolism metabolized by - [7]
CYP3A4
L Primarily in feces
Elimination - [6]

(~85%)

Clinical Efficacy of Dasatinib in CML
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Patient Population Response Metric Response Rate Reference

Complete
Hematologic 92% (37/40) [4]
Response (CHR)

CML-CP (Imatinib

resistant/intolerant)

CML-CP (Imatinib Major Cytogenetic
_ _ 45% (18/40) [4]
resistant/intolerant) Response (MCyR)
CML-AP, CML-BP, or Major Hematologic
70% (31/44) [4]
Ph+ ALL Response (MHR)
] Deep Molecular
CML-CP with MMR on
o Response (DMR) at 75% (12/16) [8]
Imatinib
12 months
Conclusion

Deschloro Dasatinib is a significant compound in the context of the pharmaceutical
development and manufacturing of Dasatinib. Its chemical structure, lacking the chlorine atom
of the parent drug, defines its unique physicochemical properties. While its biological activity is
not extensively studied, its role as a potential impurity necessitates robust analytical methods
for its detection and quantification. The information presented in this guide provides a
foundational understanding for researchers and professionals working with Dasatinib and its
related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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